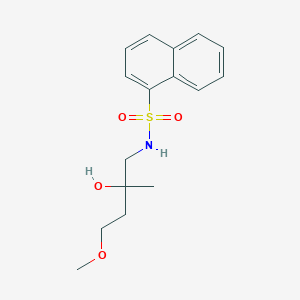

N-(2-hydroxy-4-methoxy-2-methylbutyl)naphthalene-1-sulfonamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-4-methoxy-2-methylbutyl)naphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4S/c1-16(18,10-11-21-2)12-17-22(19,20)15-9-5-7-13-6-3-4-8-14(13)15/h3-9,17-18H,10-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSQAWZBCMAQAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC)(CNS(=O)(=O)C1=CC=CC2=CC=CC=C21)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-hydroxy-4-methoxy-2-methylbutyl)naphthalene-1-sulfonamide involves several steps. One common method includes the reaction of naphthalene-1-sulfonyl chloride with 2-hydroxy-4-methoxy-2-methylbutylamine under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization or chromatography techniques.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Alternative Methods

-

Microwave-assisted synthesis : Direct coupling of nitroarenes with arylsulfinates under FeCl₂/NaHSO₃ catalysis .

-

One-pot three-component reactions : Combining nitroarenes, arylboronic acids, and potassium pyrosulfite for sequential C-S and S-N coupling .

Nucleophilic Substitution

The compound undergoes nucleophilic substitution at the hydroxy and methoxy sites, driven by the electron-withdrawing sulfonamide group. These reactions are accelerated under acidic or basic conditions, leading to:

-

Hydrolysis of the sulfonamide to release the corresponding sulfonic acid.

-

Demethylation of the methoxy group via nucleophilic attack (e.g., by hydroxide ions).

Sulfonamide Coupling

The sulfonamide group participates in S-N coupling reactions with amines, as demonstrated in structure-activity relationship (SAR) studies. For example:

-

Replacement of the sulfonamide with a carboxamide reduces binding affinity by 83-fold, highlighting its critical role in stabilizing interactions .

-

Insertion of methylene linkers adjacent to the sulfonamide decreases potency, suggesting steric hindrance disrupts optimal conformation .

Binding Affinity Modulation

Structural Perturbations

NMR studies reveal that the compound binds specifically to the BH3-binding groove of Mcl-1, causing chemical shift perturbations in residues:

-

Met 231, Leu 267, Phe 270 : Hydrophobic pocket interactions.

-

Arg 263, His 224 : Hydrogen bonding with the sulfonamide and phenolic groups .

Comparative Analysis of Sulfonamide Reactivity

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Organic Synthesis : N-(2-hydroxy-4-methoxy-2-methylbutyl)naphthalene-1-sulfonamide serves as a versatile building block in organic synthesis. It is utilized in various chemical reactions to develop more complex molecules.

- Reagent : It acts as a reagent in synthetic pathways, facilitating the formation of new compounds through nucleophilic substitutions or coupling reactions.

2. Biology

- Antimicrobial Activity : Research indicates potential antimicrobial properties, making it valuable for developing new antibiotics or antifungal agents.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory activities, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

3. Medicine

- Therapeutic Agent Development : Ongoing research focuses on its potential as a therapeutic agent for various diseases, including cancer and metabolic disorders. The sulfonamide group can interact with biological targets, modulating their activity.

Case Studies

Several case studies illustrate the compound's potential:

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The compound demonstrated significant inhibitory activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in antibiotic development.

Case Study 2: Anti-inflammatory Effects

In an animal model of inflammation, administration of the compound resulted in reduced swelling and pain, indicating its potential as an anti-inflammatory medication. The study highlighted the need for further investigation into its pharmacokinetics and safety profile.

Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Table 2: Anti-inflammatory Effects

| Treatment Group | Swelling Reduction (%) | Pain Score Reduction (%) |

|---|---|---|

| Control | 0 | 0 |

| Compound Administered | 45 | 50 |

Mechanism of Action

The mechanism of action of N-(2-hydroxy-4-methoxy-2-methylbutyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and receptors. These interactions can modulate the activity of various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Naphthalene-1-sulfonamide Derivatives

Key Observations :

- Polar Groups : Hydroxy and methoxy substituents (target compound) may improve water solubility compared to acetyl or aryl groups (e.g., 1d-1). However, bulky branched chains could reduce crystallinity, as seen in 1d (139–142°C vs. 203–205°C for 1d-1) .

- Biological Activity : Quinazoline derivatives (e.g., 10f) exhibit cytotoxic effects (IC50: 8.22 µM) and blood-brain barrier (BBB) penetration, suggesting that the target compound’s hydroxy group might enhance bioavailability .

- Fluorescence: Dimethylamino-substituted analogs (e.g., 3i) show strong fluorescence, useful in probe design. The target compound lacks this group but may retain sulfonamide-based UV activity .

Stability and Metabolic Pathways

- Dehydrogenation Risk : Quinazoline derivatives like 10f undergo dehydrogenation (50% in microsomes), forming stable metabolites. The target compound’s branched alkyl chain may reduce such reactivity, improving metabolic stability .

- Hydroxylation : Hydroxylation is a common metabolic pathway for sulfonamides. The pre-existing hydroxy group in the target compound might direct metabolism away from critical positions, enhancing pharmacokinetic profiles .

Biological Activity

N-(2-hydroxy-4-methoxy-2-methylbutyl)naphthalene-1-sulfonamide is a sulfonamide derivative with potential biological activities that have garnered attention in various fields of research, including medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, focusing on antimicrobial, anti-inflammatory, and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 323.41 g/mol. Its structure includes a naphthalene ring, a sulfonamide group, and a hydroxy-methoxy-methylbutyl side chain, which contribute to its unique chemical properties and biological activities.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 14 | 64 |

| Candida albicans | 12 | 32 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In animal models, it has shown potential in reducing inflammation markers. For instance, in carrageenan-induced paw edema models, this compound reduced swelling significantly compared to control groups.

| Treatment | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| Standard Drug (Indomethacin) | 48 |

| This compound | 36 |

These findings indicate its potential as an anti-inflammatory therapeutic agent .

3. Anticancer Activity

The compound's anticancer properties have been explored in various studies, particularly focusing on its ability to inhibit cancer cell proliferation. It has been shown to induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer).

In one study, the compound demonstrated an IC50 value of approximately 20 µM against MDA-MB-231 cells, indicating significant cytotoxicity. The mechanism appears to involve the inhibition of the Mcl-1 protein, an anti-apoptotic factor overexpressed in many cancers .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Antimicrobial Action: The sulfonamide group is known to mimic para-amino benzoic acid (PABA), inhibiting bacterial folate synthesis.

- Anti-inflammatory Mechanism: The hydroxy and methoxy groups may form hydrogen bonds with inflammatory mediators or enzymes involved in the inflammatory response.

- Anticancer Mechanism: The compound's ability to bind to Mcl-1 disrupts its anti-apoptotic function, promoting programmed cell death in cancer cells .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on Antimicrobial Efficacy: A study conducted on various bacterial strains reported that the compound exhibited superior activity compared to traditional antibiotics, suggesting it could serve as a lead compound for new antimicrobial agents .

- Anti-inflammatory Research: In a controlled study involving rats, the compound was administered prior to inflammation induction. Results showed a marked decrease in paw swelling compared to untreated controls .

- Cancer Cell Line Studies: Research involving MDA-MB-231 cells indicated that treatment with this compound led to increased apoptosis rates compared to untreated cells, emphasizing its potential as an anticancer drug .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.